

3-Methyl-2-heptene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2-heptene

Cat. No.: B1599018

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-heptene is a branched, unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a member of the alkene family, its reactivity is primarily defined by the presence of a carbon-carbon double bond, making it a valuable intermediate in organic synthesis. This document provides a detailed overview of the chemical and physical properties of **3-Methyl-2-heptene**, outlines experimental protocols for its synthesis and analysis, and illustrates key reaction mechanisms and analytical workflows.

Chemical and Physical Properties

3-Methyl-2-heptene is a colorless liquid with a characteristic odor.^[1] It is insoluble in water but soluble in common organic solvents.^[1] The presence of a methyl group on the double bond leads to the existence of (E) and (Z) stereoisomers, which may have slightly different physical properties. The data presented below is for the mixture of isomers unless otherwise specified.

Data Summary

Property	Value	Source
Molecular Formula	C ₈ H ₁₆	[1] [2] [3]
Molecular Weight	112.21 g/mol	[1] [2] [4]
Density	0.728 g/cm ³	[5]
Boiling Point	120 °C at 760 mmHg	[5]
Flash Point	9.2 °C	[5]
Refractive Index	1.42	[5]
Vapor Pressure	18.6 ± 0.1 mmHg at 25°C (Predicted)	[5]
Solubility	Insoluble in water; Soluble in organic solvents	[1]
CAS Number	3404-75-9	[1] [2] [3]

Reactivity and Reaction Mechanisms

The core reactivity of **3-Methyl-2-heptene** is centered around its carbon-carbon double bond, which serves as a site of high electron density. This makes it susceptible to attack by electrophiles and enables a variety of addition reactions.

Electrophilic Addition

A fundamental reaction of alkenes, electrophilic addition, proceeds via the formation of a carbocation intermediate. The regioselectivity of this reaction with unsymmetrical reagents like hydrogen halides (HX) is governed by Markovnikov's rule. This rule states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that possesses the greater number of hydrogen atoms.

Hydrogenation

The double bond of **3-Methyl-2-heptene** can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium, platinum, or nickel, to add hydrogen across the double bond, yielding 3-methylheptane.

Ozonolysis

Ozonolysis involves the cleavage of the double bond by ozone (O_3). This reaction is a powerful synthetic tool that results in the formation of carbonyl compounds. The initial reaction forms an unstable ozonide, which is then worked up to yield ketones and aldehydes. For **3-Methyl-2-heptene**, ozonolysis would yield 2-butanone and acetaldehyde.

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of **3-Methyl-2-heptene**. These protocols are based on established organic chemistry principles and may require optimization for specific laboratory conditions.

Synthesis of 3-Methyl-2-heptene via Wittig Reaction

The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes. This protocol outlines the synthesis of **3-Methyl-2-heptene** from 2-pentanone and an ethyltriphenylphosphonium ylide.

Materials:

- Ethyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- 2-Pentanone
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask, dropping funnel, magnetic stirrer, condenser, nitrogen inlet

Procedure:

- Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel. The appearance of a deep red or orange color indicates the formation of the ylide.
- Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
- Wittig Reaction: Cool the ylide solution back to 0 °C.
- Add a solution of 2-pentanone in anhydrous THF dropwise to the ylide solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield **3-Methyl-2-heptene**.

Synthesis of 3-Methyl-2-heptene via Acid-Catalyzed Dehydration

This method involves the elimination of water from 3-methyl-3-heptanol to form the alkene. This reaction typically produces a mixture of alkene isomers.

Materials:

- 3-Methyl-3-heptanol

- Concentrated sulfuric acid (H_2SO_4) or phosphoric acid (H_3PO_4)
- Anhydrous sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Distillation apparatus

Procedure:

- Reaction Setup: Place 3-methyl-3-heptanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol.
- Dehydration: Heat the mixture gently using a heating mantle. The alkene product will begin to distill.
- Collect the distillate, which will contain a mixture of **3-Methyl-2-heptene** and other isomeric alkenes, along with some water.
- Work-up: Transfer the distillate to a separatory funnel and wash with a saturated solution of NaHCO_3 to neutralize any remaining acid.
- Wash with water and then with brine.
- Dry the organic layer over anhydrous MgSO_4 and filter.
- Purification: Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of **3-Methyl-2-heptene**.

GC-MS Analysis of 3-Methyl-2-heptene

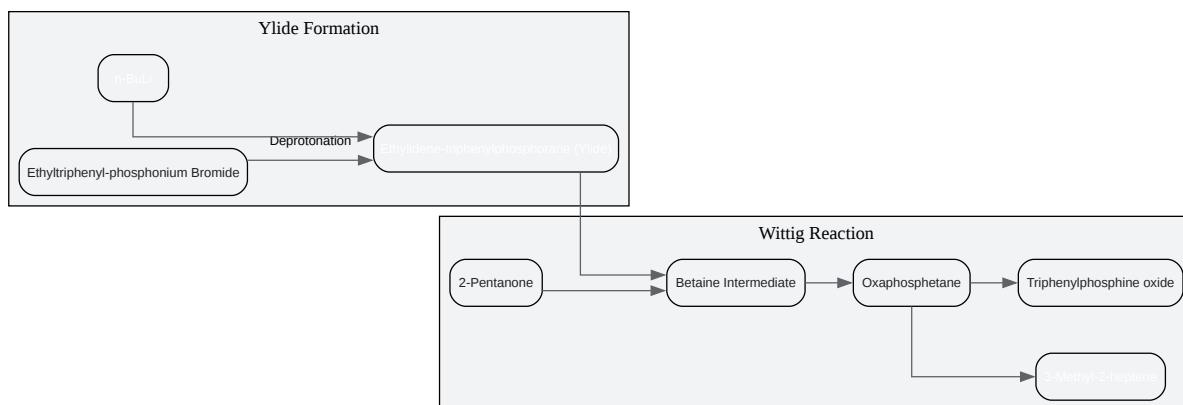
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds like **3-Methyl-2-heptene**.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent

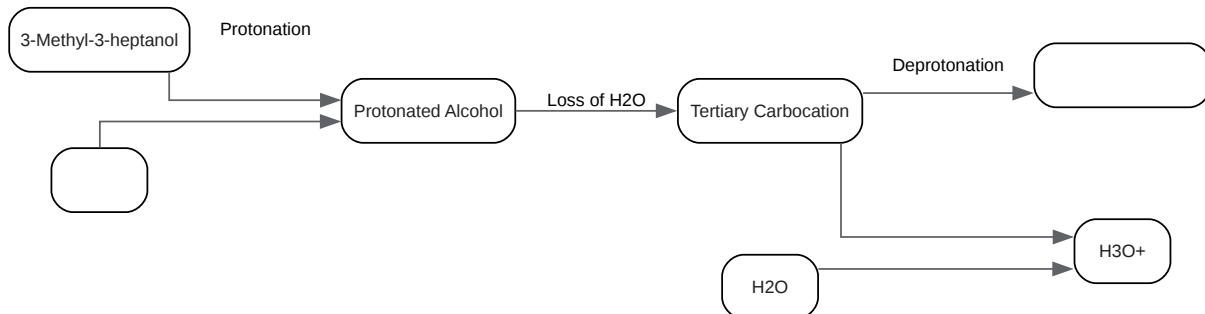
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Mass Range: m/z 40-300

Sample Preparation:

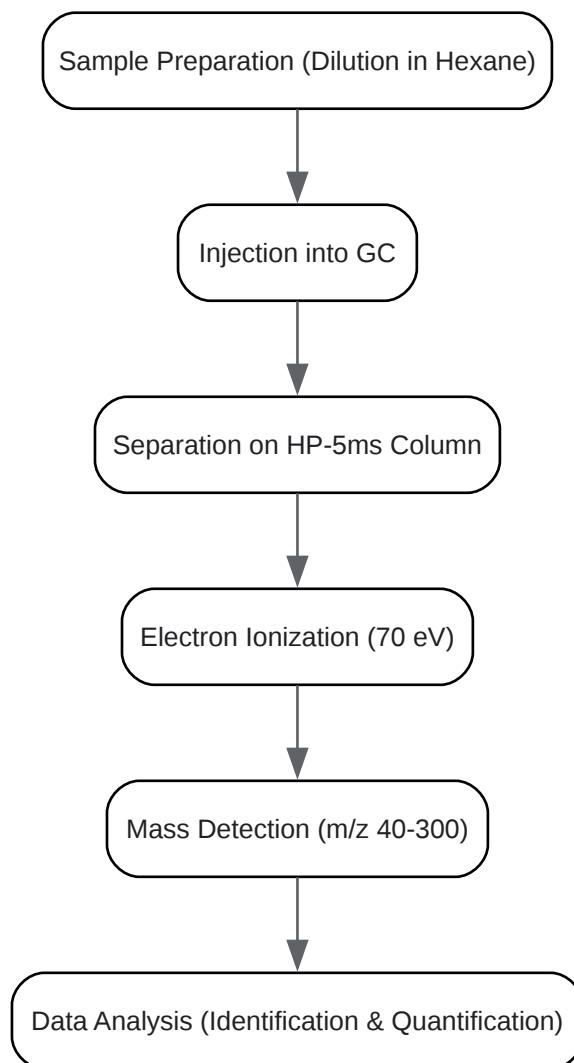

- Prepare a stock solution of **3-Methyl-2-heptene** in a volatile solvent such as hexane or pentane at a concentration of 1 mg/mL.
- Prepare a series of calibration standards by serial dilution of the stock solution.
- Inject 1 μ L of each standard and sample into the GC-MS system.

Data Analysis:

- Identify the peak corresponding to **3-Methyl-2-heptene** based on its retention time and mass spectrum.
- The mass spectrum is expected to show a molecular ion peak (M^+) at m/z 112, along with characteristic fragment ions resulting from the loss of alkyl groups (e.g., m/z 97, 83, 69, 55, 41).
- Quantify the amount of **3-Methyl-2-heptene** in samples by comparing the peak area to the calibration curve.


Visualizations

The following diagrams illustrate key processes related to **3-Methyl-2-heptene**.


[Click to download full resolution via product page](#)

Caption: The Wittig reaction pathway for the synthesis of **3-Methyl-2-heptene**.

[Click to download full resolution via product page](#)

Caption: The E1 mechanism for the acid-catalyzed dehydration of 3-methyl-3-heptanol.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the GC-MS analysis of **3-Methyl-2-heptene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-2-heptene | 3404-75-9 | Benchchem [benchchem.com]
- 2. Solved Use structures to show the acid-catalyzed dehydration | Chegg.com [chegg.com]
- 3. scbt.com [scbt.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [3-Methyl-2-heptene: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599018#3-methyl-2-heptene-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com